REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][O:4][CH:3]([CH2:7][CH2:8][C:9]([O:11]C)=O)[CH2:2]1.[NH3:13]>CO>[NH:1]1[CH2:6][CH2:5][O:4][CH:3]([CH2:7][CH2:8][C:9]([NH2:13])=[O:11])[CH2:2]1
|
Name
|
|
Quantity
|
0.58 g
|
Type
|
reactant
|
Smiles
|
N1CC(OCC1)CCC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1CC(OCC1)CCC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.41 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |